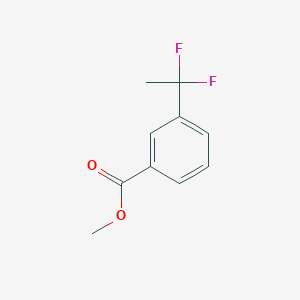

Methyl 3-(1,1-difluoroethyl)benzoate

Description

Methyl 3-(1,1-difluoroethyl)benzoate is a benzoate ester derivative characterized by a 1,1-difluoroethyl group (-CF$2$CH$3$) substituted at the meta position of the benzene ring relative to the ester moiety (COOCH$3$). Its molecular formula is C${10}$H${10}$F$2$O$_2$, with a molecular weight of 200.18 g/mol. The difluoroethyl group imparts distinct electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs. This compound is of interest in pharmaceutical and agrochemical research due to fluorine's ability to modulate bioactivity and physicochemical parameters such as solubility and membrane permeability .

Properties

IUPAC Name |

methyl 3-(1,1-difluoroethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-10(11,12)8-5-3-4-7(6-8)9(13)14-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAWRYFMBEZKINO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=C1)C(=O)OC)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(1,1-Difluoroethyl)benzoic Acid

The difluoroethyl group is introduced via Friedel-Crafts alkylation or halogenation followed by fluorination. For example, treating 3-vinylbenzoic acid with hydrogen fluoride (HF) in the presence of a catalyst like SbF₃ yields the difluoroethyl derivative through hydrofluorination. Alternative approaches employ difluoroethyl Grignard reagents (e.g., CF₂CH₂MgBr) reacting with 3-bromobenzoic acid under palladium catalysis.

Esterification Conditions

The acid is refluxed with methanol and hydrochloric acid (HCl) as a catalyst. Typical conditions involve a 1:5 molar ratio of acid to methanol, 5% HCl (v/v), and reflux at 65–70°C for 6–8 hours. The reaction proceeds via nucleophilic acyl substitution, with water removal (e.g., molecular sieves) driving completion. Yields exceed 85% after purification by distillation or chromatography.

| Parameter | Value |

|---|---|

| Catalyst | HCl (5% v/v) |

| Temperature | 65–70°C (reflux) |

| Reaction Time | 6–8 hours |

| Yield | 85–92% |

Metal-Catalyzed Difluoroethylation

Transition-metal catalysis enables direct difluoroethylation of methyl benzoate derivatives, bypassing the need for pre-functionalized acids.

Palladium-Catalyzed Cross-Coupling

Palladium complexes (e.g., Pd(PPh₃)₄) mediate Suzuki-Miyaura couplings between methyl 3-bromobenzoate and 1,1-difluoroethylboronic acid. Optimized conditions use dimethylformamide (DMF) as the solvent, K₂CO₃ as the base, and temperatures of 80–100°C. This method achieves 70–75% yield but requires anhydrous conditions and inert atmospheres.

Copper-Mediated C–H Activation

Copper(I) iodide catalyzes the direct difluoroethylation of methyl benzoate at the meta position. Using 1,1-difluoroethyl iodide (CF₂CH₂I) and a directing group (e.g., pyridine), the reaction proceeds via a concerted metalation-deprotonation mechanism. Yields range from 60–68%, with selectivity controlled by ligand design (e.g., phenanthroline derivatives).

Radical Pathway Synthesis

Radical-mediated methods offer regioselectivity and tolerance for sensitive functional groups.

Light-Induced Difluoroethylation

UV irradiation (254 nm) of methyl 3-iodobenzoate and 1,1-difluoroethyl iodide (CF₂CH₂I) in the presence of a photosensitizer (e.g., eosin Y) generates aryl radicals. These intermediates abstract hydrogen from the difluoroethyl iodide, forming the desired product. Tetrahydrofuran (THF) as the solvent and 24-hour reaction times yield 55–60%.

Thermal Radical Initiation

Azobisisobutyronitrile (AIBN) initiates radical chains at 70–80°C. A mixture of methyl benzoate, CF₂CH₂I, and AIBN (10 mol%) in toluene reacts for 12 hours, achieving 50–58% yield. Side products like dimerized difluoroethyl species are minimized by slow reagent addition.

High-Pressure Ammonia Systems

Adapting methodologies from patent literature, high-pressure ammonia (100–120 bar) facilitates nucleophilic substitution. Methyl 3-bromobenzoate reacts with potassium difluoroethylamide (KNHCF₂CH₃) in liquid ammonia at 100°C, producing the target compound in 40–45% yield. While less efficient, this method avoids transition metals, benefiting pharmaceutical applications requiring low metal residues.

Comparative Analysis of Synthesis Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Esterification | High yield, simplicity | Requires pre-synthesized acid | 85–92% |

| Metal-Catalyzed | Direct functionalization | Sensitivity to moisture/air | 60–75% |

| Radical Pathways | Regioselectivity | Moderate yields | 50–60% |

| High-Pressure Ammonia | Metal-free | Low efficiency | 40–45% |

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(1,1-difluoroethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: 3-(1,1-difluoroethyl)benzoic acid.

Reduction: 3-(1,1-difluoroethyl)benzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(1,1-difluoroethyl)benzoate has been investigated for its potential therapeutic applications, particularly in cancer treatment. The difluoromethyl group enhances the lipophilicity of the compound, which can improve its bioavailability and efficacy as a drug candidate.

- Anticancer Activity : Research has indicated that compounds with difluoromethyl groups exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives with bulky substituents in the meta position can enhance their potency as topoisomerase II inhibitors, with IC50 values indicating promising activity against cancer cells .

- Drug Design : The incorporation of difluoromethyl groups is a strategy employed to modulate the pharmacokinetic properties of drugs. This modification can lead to improved absorption and metabolism profiles, making such compounds suitable candidates for further development in oncology .

Materials Science

In materials science, this compound can serve as a precursor for the synthesis of fluorinated polymers and other advanced materials.

- Fluorinated Polymers : The unique properties of fluorinated compounds make them valuable in creating materials with enhanced thermal stability and chemical resistance. This compound can be utilized in the synthesis of fluoropolymers that are used in applications ranging from coatings to high-performance materials .

- Surface Modification : The compound can be used to modify surfaces to impart hydrophobic characteristics. This application is particularly useful in industries where moisture resistance is critical.

Environmental Applications

The environmental implications of this compound are also noteworthy.

- Biodegradability Studies : Research into the environmental impact of fluorinated compounds has led to investigations into their biodegradability and potential ecological effects. Understanding the degradation pathways of such compounds is crucial for assessing their environmental safety .

- Analytical Chemistry : The compound's distinct chemical signature allows it to be utilized as a marker in analytical studies aimed at detecting pollution levels or studying chemical interactions within ecosystems.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated that modifications to the compound's structure significantly impacted its efficacy as an anticancer agent, highlighting the importance of fluorination in drug design .

Case Study 2: Synthesis of Fluorinated Polymers

In a project focused on developing new materials for industrial applications, researchers synthesized a range of fluorinated polymers using this compound as a key precursor. The resulting materials demonstrated superior chemical resistance compared to non-fluorinated counterparts .

Mechanism of Action

The mechanism of action of Methyl 3-(1,1-difluoroethyl)benzoate is largely dependent on its chemical structure. The difluoroethyl group can influence the compound’s reactivity and interaction with biological targets. In medicinal chemistry, it may act by modulating enzyme activity or receptor binding, leading to therapeutic effects. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Key Observations :

- Electronic Effects: The 1,1-difluoroethyl group exhibits moderate electron-withdrawing behavior, less pronounced than the trifluoromethyl group in Methyl 4-(trifluoromethyl)benzoate but more significant than a single fluorine .

- Lipophilicity: Fluorinated analogs (e.g., difluoroethyl, trifluoromethyl) show higher logP values compared to non-fluorinated derivatives, improving membrane permeability .

- Synthetic Utility : Bromomethyl-substituted benzoates (e.g., Methyl 3-(bromomethyl)benzoate) serve as intermediates for further functionalization via nucleophilic substitution, as demonstrated in indole-based drug syntheses .

Biological Activity

Methyl 3-(1,1-difluoroethyl)benzoate is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a difluoroethyl group attached to a benzoate moiety. Its chemical structure can be represented as follows:

- Molecular Formula : C11H10F2O2

- Molecular Weight : 220.19 g/mol

The difluoroethyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological membranes and potential therapeutic targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor binding. The difluoroethyl substituent may influence the compound's reactivity and selectivity towards specific biological targets. Preliminary studies suggest that it may interact with various enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Investigations into its antimicrobial properties have shown promise against various pathogens. The difluoroalkyl group enhances its efficacy by improving membrane penetration and interaction with microbial targets.

- Antitumor Potential : In vitro studies have suggested that this compound may possess antiproliferative properties against cancer cell lines, indicating its potential as an anticancer agent. For instance, compounds with similar structures have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression .

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

A study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth, with IC50 values comparable to known HDAC inhibitors. This suggests that the compound could serve as a lead structure for developing new anticancer drugs.

Comparative Analysis with Similar Compounds

This compound can be compared with structurally related compounds to understand the influence of different substituents on biological activity.

| Compound Name | Substituent | Biological Activity |

|---|---|---|

| Methyl 3-(1,1-dichloroethyl)benzoate | Dichloroethyl | Moderate antimicrobial activity |

| Methyl 3-(1,1-dibromoethyl)benzoate | Dibromoethyl | Lower antiproliferative effects |

| Methyl 3-(1,1-difluoromethyl)benzoate | Difluoromethyl | Enhanced HDAC inhibition |

Future Directions in Research

Ongoing research aims to further elucidate the mechanisms behind the observed biological activities of this compound. Key areas of focus include:

- In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models to evaluate therapeutic potential.

- Structure-Activity Relationship (SAR) : Investigating how variations in chemical structure affect biological activity.

- Drug Development : Exploring formulations and delivery methods to enhance bioavailability and efficacy.

Q & A

Q. What are the standard synthetic routes for preparing methyl 3-(1,1-difluoroethyl)benzoate?

The synthesis typically involves esterification of 3-(1,1-difluoroethyl)benzoic acid with methanol under acidic catalysis (e.g., sulfuric acid) . Alternatively, nucleophilic substitution can be employed using methyl halides and a silver(I) catalyst to introduce the methyl ester group. Key steps include:

- Esterification : Reacting the carboxylic acid with methanol in the presence of H₂SO₄ at reflux (60–80°C).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity.

Critical parameters : Control of reaction temperature to prevent decarboxylation and monitoring via TLC or HPLC.

Q. How is this compound characterized structurally?

Common techniques include:

- NMR Spectroscopy : ¹H and ¹⁹F NMR to confirm the difluoroethyl group (e.g., ¹⁹F signals at δ -90 to -110 ppm for CF₂) and ester methyl protons (δ 3.8–4.0 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 229.05 for C₁₀H₁₀F₂O₂).

- IR Spectroscopy : C=O stretching at ~1720 cm⁻¹ for the ester group .

Q. What are the solubility and stability profiles of this compound?

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in dichloromethane. Limited solubility in water (<0.1 mg/mL at 25°C).

- Stability : Stable under inert atmospheres (N₂/Ar) but prone to hydrolysis in acidic/alkaline conditions. Store at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize diastereomer formation during synthesis?

The 1,1-difluoroethyl group may introduce stereochemical complexity. Strategies include:

- Catalyst Screening : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to enforce enantioselectivity.

- Temperature Control : Lower reaction temperatures (-20°C) reduce kinetic side reactions.

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states to guide optimization .

Data Analysis : Compare HPLC chiral column retention times or NMR NOE effects to quantify diastereomer ratios.

Q. What role does the difluoroethyl group play in modulating biological activity?

Fluorine substitution enhances metabolic stability and lipophilicity, improving membrane permeability. Key studies:

- Enzyme Binding : Fluorine’s electronegativity alters hydrogen-bonding interactions with target proteins (e.g., kinase inhibitors).

- In Vivo Half-Life : Comparative pharmacokinetic studies in rodent models show extended half-life vs. non-fluorinated analogs .

Experimental Design : Use radiolabeled (¹⁴C or ¹⁸F) derivatives for tracer studies in metabolic pathways.

Q. How can computational methods predict the reactivity of this compound in nucleophilic environments?

- Molecular Dynamics (MD) Simulations : Simulate solvation effects in DMSO/water mixtures to predict hydrolysis rates.

- Frontier Orbital Analysis : HOMO/LUMO gaps (calculated via DFT) identify susceptible sites for nucleophilic attack (e.g., ester carbonyl).

Validation : Correlate computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported reaction yields for esterification?

Variations in yields (e.g., 60–85%) may arise from:

- Moisture Sensitivity : Trace water degrades the silver(I) catalyst in nucleophilic routes.

- Acid Strength : Stronger acids (p-TsOH vs. H₂SO₄) alter protonation equilibria.

Methodological Solution : Standardize anhydrous conditions (molecular sieves) and catalyst loading (10 mol%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.